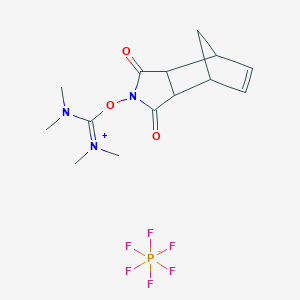

O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate

Descripción general

Descripción

“O-(5-Norbornene-2,3-dicarboximido)-N,N,N’,N’-tetramethyluronium Hexafluorophosphate” is a versatile chemical compound used in scientific research. With its unique properties, it finds applications in various fields like organic synthesis, drug discovery, and materials science. It is a coupling reagent for peptide synthesis giving low racemization .

Molecular Structure Analysis

The molecular structure of this compound is complex. Its empirical formula is C14H20BF4N3O3 . The exact structure can be determined using various spectroscopic techniques, which are beyond the scope of this analysis.Chemical Reactions Analysis

This compound is used as a coupling reagent in peptide synthesis . This suggests that it participates in the formation of peptide bonds, which are crucial in the creation of proteins. The exact chemical reactions it undergoes during this process are not detailed in the search results.Physical And Chemical Properties Analysis

The compound has a melting point of 216-219 °C . It is typically stored at temperatures between 2-8°C . Its molecular weight is 365.13 .Aplicaciones Científicas De Investigación

Synthesis and Polymerization

O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate is used in the synthesis and polymerization of various norbornene derivatives. For instance, it aids in the synthesis of new monomers like N-3,5-bis(trifluoromethyl)phenyl-endo-norbornene-5,6-dicarboximide and N-4-fluorophenyl-endo-norbornene-5,6-dicarboximide. These monomers can be polymerized to form polynorbornene dicarboximides through ring-opening metathesis polymerization (ROMP) using ruthenium alkylidene catalysts (Vargas, Santiago, Gaviño, Maciel Cerda, & Tlenkopatchev, 2007).

Gas Transport Properties

The synthesized polynorbornene dicarboximides display interesting gas transport properties. For example, the transport of gases like hydrogen, oxygen, nitrogen, carbon monoxide, carbon dioxide, methane, ethylene, and ethane across membranes prepared from these homopolymers and copolymers has been studied, showing diverse permselectivity coefficients depending on the type of membrane (Contreras, Tlenkopatchev, López-González, & Riande, 2002).

Conductive Polymer Electrolytes

Polynorbornenes with pendant imidazolium moieties and various counter anions, including hexafluorophosphate, are prepared via ROMP, showcasing ionic conductivities and thermal stability. These properties are influenced by the nature of the counter-anion and the glass transition temperature of the polymers (Vygodskii, Shaplov, Lozinskaya, Lyssenko, Golovanov, Malyshkina, Gavrilova, & Buchmeiser, 2008).

Optical Oxygen Sensors

The use of poly(norbornenes) as matrix materials for optical oxygen sensor layers is another application. These polymers, when used as matrix material for sensitive dyes like platinum tetrakis(pentafluorophenyl)porphyrin, exhibit high oxygen permeability and strong response to small amounts of oxygen, highlighting their potential in sensor technologies (Stubenrauch, Sandholzer, Niedermair, Waich, Mayr, Klimant, Trimmel, & Slugovc, 2008).

Ionic Transport in Copolymers

Copolymers derived from norbornene derivatives also show significant ionic transport properties. For example, the synthesis of N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide and its copolymerization via ROMP leads to the production of polynorbornene ionomers with fluorinated pendant benzenesulfonate groups, which exhibit high permselectivity to protons and sodium ions (Santiago, Vargas, Cruz-Gómez, Tlenkopatchev, Gaviño, López-González, & Riande, 2011).

Live Cell Imaging

This compound's derivatives have been explored in bioorthogonal tetrazine cycloadditions for live cell labeling. These reactions are selective, fast, and efficient in aqueous media, indicating potential applications in in vitro labeling and possibly in vivo imaging techniques (Devaraj, Weissleder, & Hilderbrand, 2008).

Propiedades

IUPAC Name |

[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N3O3.F6P/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;1-7(2,3,4,5)6/h5-6,8-11H,7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTDTGXRAJEDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F6N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate | |

CAS RN |

208462-94-6 | |

| Record name | Methanaminium, (dimethylamino)[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]dimethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208462-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)

![2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1532268.png)

![[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1532273.png)

![methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1532278.png)